2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues interact with their targets and cause a reduction in bacterial growth .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to affect the growth of bacteria, particularly in the context of tuberculosis .
Pharmacokinetics
The compound’s molecular weight is 230.14 , which may influence its bioavailability.
Result of Action
Imidazo[1,2-a]pyridine analogues have been shown to reduce bacterial growth, particularly in the context of tuberculosis .
Action Environment
It’s important to ensure adequate ventilation and avoid dust formation when handling the compound .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant tuberculosis .
Cellular Effects
Some imidazo[1,2-a]pyridine compounds have shown potential as anticancer agents . For example, compound I-11, an imidazo[1,2-a]pyridine derivative, has shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells .
Molecular Mechanism
Imidazo[1,2-a]pyridine derivatives have been explored for the development of covalent inhibitors . The synthesis of these compounds is facilitated by the Groebke–Blackburn–Bienaymè reaction .
Temporal Effects in Laboratory Settings
It is known that this compound is a solid substance at room temperature .
Metabolic Pathways
Imidazo[1,2-a]pyridine derivatives have been synthesized using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium(VI) oxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.
Biology: In biological research, 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to the activity of pharmaceuticals targeting specific diseases.
Industry: In the materials industry, this compound can be used to develop advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives
Trifluoromethyl-substituted heterocycles
Other fluorinated carboxylic acids
Uniqueness: 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid stands out due to its unique combination of the trifluoromethyl group and the imidazo[1,2-a]pyrimidine core. This combination can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-4(6(15)16)14-3-1-2-12-7(14)13-5/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYCLSPJPLRJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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